

commercial availability and suppliers of 2-Iodoethyl ether

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Compound of Interest

Compound Name: 2-Iodoethyl ether

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An In-depth Technical Guide to **2-Iodoethyl Ether**: Commercial Availability, Synthesis, and Application

Executive Summary

This technical guide provides a comprehensive overview of **2-iodoethyl ether** (also known as bis(2-iodoethyl) ether or 1-iodo-2-(2-iodoethoxy)ethane), a versatile yet specialized bifunctional alkylating agent. Primarily utilized by researchers in synthetic organic chemistry and drug development, its high reactivity makes it a valuable reagent for constructing heterocyclic systems and introducing flexible ethylene oxide linkers. This document details its physicochemical properties, commercial availability from key suppliers, core synthetic applications with a focus on mechanistic principles, a detailed experimental protocol for a common transformation, and essential safety and handling information. The insights provided are intended to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its effective and safe use in the laboratory.

Physicochemical and Structural Data

2-Iodoethyl ether is a dense, oily liquid whose utility is derived from the two primary alkyl iodide functionalities. These groups are highly susceptible to nucleophilic attack, making the molecule an excellent substrate for SN2 reactions.

Property	Value	Reference(s)
CAS Number	34270-90-1	[1] [2]
IUPAC Name	1-iodo-2-(2-iodoethoxy)ethane	[2]
Synonyms	Bis(2-iodoethyl) ether, 1,5-Diiodo-3-oxopentane	[3]
Molecular Formula	C ₄ H ₈ I ₂ O	[1]
Molecular Weight	325.91 g/mol	[1]
Appearance	Colorless to brown or light orange oil	[2]
Density	2.296 g/mL at 25 °C	[1] [3]
Boiling Point	140-141 °C (decomposes)	[1] [3]
Refractive Index (n ²⁰ /D)	1.6015	[1] [3]
Solubility	Soluble in dichloromethane	[2]
SMILES	C(Cl)OCCI	[2]

Commercial Availability and Procurement Supplier Overview

2-Iodoethyl ether is available from several fine chemical suppliers, typically on a research to semi-bulk scale. Purity levels are generally high, and some suppliers offer versions stabilized with copper chips to prevent decomposition, which can be triggered by light or trace acids.

Supplier	Typical Purity	Notes
Sigma-Aldrich	Varies	Check specific product number for purity.
TCI Chemicals	>98.0% (GC)	Offered stabilized with copper chip.
Alfa Chemistry	~96%	Research quantities available.
ChemicalBook	97%, 98%, 99%	Lists multiple suppliers and purity grades.
Smolecule	In Stock	Research quantities available.

Quality Control and Impurity Profile

Expert Insight: The primary route for synthesizing **2-iodoethyl ether** is the Finkelstein reaction, where a more readily available precursor like bis(2-chloroethyl) ether or bis(2-bromoethyl) ether is treated with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone.^{[4][5][6]} The success of this reaction is driven by the precipitation of the insoluble sodium chloride or bromide from the acetone, pushing the equilibrium toward the desired product.^[6]

Understanding this synthetic origin is crucial for anticipating potential impurities:

- **Residual Halides:** Incomplete reaction can leave traces of bis(2-chloroethyl) ether or bis(2-bromoethyl) ether.
- **Solvent:** Residual acetone or other solvents used during workup may be present.
- **Degradation Products:** As alkyl iodides can be sensitive to light and heat, small amounts of degradation byproducts may exist, often imparting a brownish color to the oil.

Standard quality control analysis is typically performed via Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Core Synthetic Applications & Mechanistic Principles

Role as a Bifunctional Electrophile

The molecule's structure, with two reactive C-I bonds separated by a flexible ether linkage, defines its primary application: a bifunctional electrophile. It is expertly suited for reactions with dinucleophiles to form heterocyclic rings or with mono-nucleophiles to act as a cross-linker. Its most common application is in the synthesis of six-membered heterocycles like morpholines (from primary amines) and 1,4-dioxanes (from diols).^{[7][8]} It has also been employed as a crosslinking reagent in the synthesis of functionalized materials.

The SN2 Mechanism & Enhanced Reactivity

Causality: **2-Iodoethyl ether** is an exceptional substrate for the SN2 (Substitution Nucleophilic Bimolecular) mechanism for two key reasons:

- **Steric Accessibility:** The electrophilic carbon atoms are primary (1°), meaning they are sterically unhindered and readily accessible for backside attack by a nucleophile.^[9]
- **Superior Leaving Group:** The iodide ion (I^-) is an outstanding leaving group. It is a very weak base due to the high acidity of its conjugate acid (HI), and its large, polarizable nature stabilizes the negative charge effectively upon departure.^[10]

This combination results in significantly higher reactivity compared to its bromo- and chloro-analogs. For a given nucleophile under identical conditions, the rate of reaction follows the trend: $R-I > R-Br > R-Cl$.^[10] This allows reactions with **2-iodoethyl ether** to proceed under milder conditions (e.g., lower temperatures) and often with higher yields than with other dihaloethers.

Caption: General SN2 mechanism for nucleophilic attack on **2-iodoethyl ether**.

Experimental Protocol: Synthesis of N-Aryl Morpholine (Case Study)

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.^[11] The following protocol describes a robust method for synthesizing an N-aryl morpholine via intramolecular cyclization using **2-iodoethyl ether**.

Detailed Step-by-Step Protocol

Reaction: Aniline + 1-iodo-2-(2-iodoethoxy)ethane → 4-Phenylmorpholine

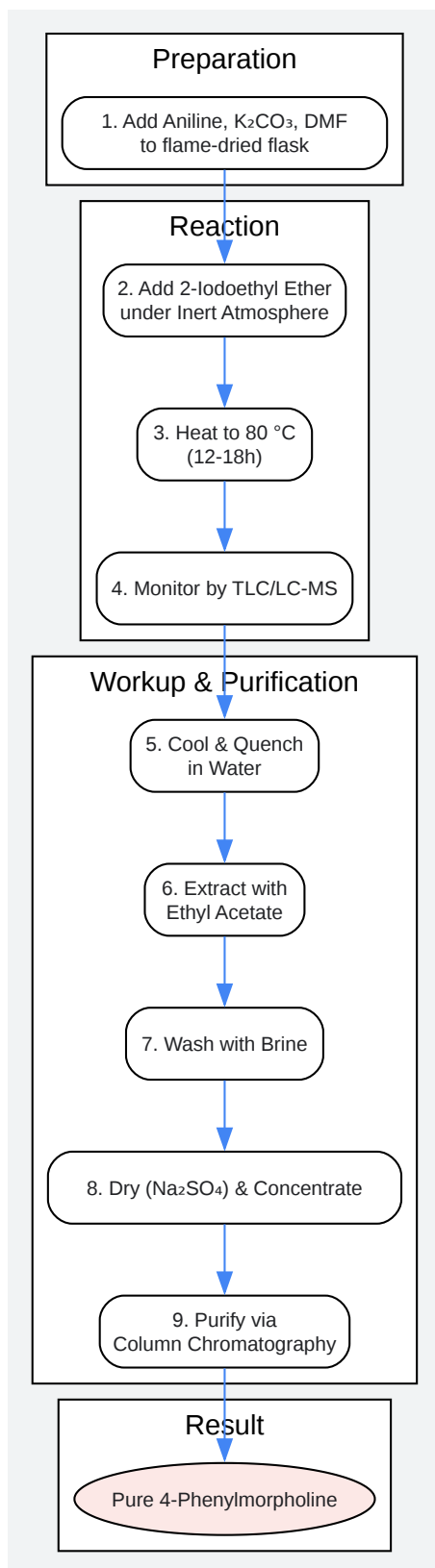
- **Reagent Preparation:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (K_2CO_3 , 3.0 eq.), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).
- **Initiation:** Stir the suspension under an inert atmosphere (e.g., Argon or Nitrogen). Add **2-iodoethyl ether** (1.1 eq.) to the mixture via syringe.
- **Reaction:** Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
- **Workup (Quenching):** Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold deionized water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-phenylmorpholine product.

Rationale for Experimental Choices

- **Solvent (DMF):** A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants but does not participate in the reaction. Its high boiling point is suitable for heating, and it promotes the SN_2 mechanism by solvating the potassium cation, leaving the carbonate anion more "naked" and basic.

- **Base (K_2CO_3):** Potassium carbonate is a mild, non-nucleophilic inorganic base. Its role is to deprotonate the aniline starting material in situ after the first alkylation event, forming the more nucleophilic amide anion required for the second, intramolecular cyclization step. Using a stronger base like sodium hydride is unnecessary and could promote side reactions.
- **Temperature (80 °C):** This temperature provides sufficient thermal energy to overcome the activation barrier for the reaction at a reasonable rate without causing significant decomposition of the heat-sensitive **2-iodoethyl ether**.
- **Stoichiometry:** A slight excess of the di-iodo reagent (1.1 eq.) ensures complete consumption of the limiting aniline. A larger excess of the base (3.0 eq.) ensures the reaction environment remains basic throughout the process, driving the cyclization to completion.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of N-phenylmorpholine.

Safety, Handling, and Storage

2-Iodoethyl ether is a hazardous chemical and must be handled with appropriate precautions.

- **Hazards:** It is known to cause skin irritation and serious eye damage. It may also cause allergic skin reactions. Inhalation of vapors should be avoided.
- **Handling:** Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere (Argon or Nitrogen) and refrigerated (2–8 °C) to minimize degradation.^[2] Its sensitivity to light necessitates storage in an amber or opaque container.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

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